巴氯芬-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

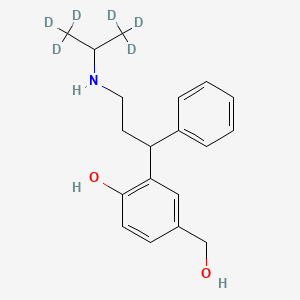

Baclofen-d4 is a deuterated form of baclofen, a gamma-aminobutyric acid (GABA) agonist. Baclofen itself is a well-known muscle relaxant used primarily to treat spasticity resulting from multiple sclerosis and spinal cord injuries. The deuterated form, Baclofen-d4, is often used in scientific research to study the pharmacokinetics and metabolism of baclofen due to its stability and distinguishable mass spectrometric properties .

科学研究应用

Baclofen-d4 has a wide range of applications in scientific research, including:

Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of baclofen in the body.

Metabolism Studies: Helps in identifying metabolic pathways and metabolites of baclofen.

Drug Development: Assists in the development of new drugs by providing insights into the behavior of baclofen in biological systems.

Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of baclofen in biological samples

作用机制

Target of Action

Baclofen-d4, a deuterium-labeled variant of Baclofen, primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors are expressed on pre- and post-synaptic neurons . GABA receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the central nervous system .

Mode of Action

Baclofen-d4 acts as an agonist at the beta subunit of GABA receptors . Upon binding to GABA B receptors, Baclofen-d4 causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased neuronal excitability . This results in the reduction of muscle spasticity .

Biochemical Pathways

The activation of GABA B receptors by Baclofen-d4 affects several biochemical pathways. It has been shown that GABA B receptors are involved in memory storage and retrieval, reward, motivation, mood, and anxiety . Baclofen-d4, through its action on GABA B receptors, can influence these processes .

Pharmacokinetics

Clinically, Baclofen is often given orally with a reported bioavailability of 70% to 80% . The bioavailability of Baclofen has been reported to decrease with increasing doses, suggesting saturable absorption . .

Result of Action

The primary result of Baclofen-d4 action is the reduction of muscle spasticity . It achieves this by causing hyperpolarization of neuronal membranes, which decreases neuronal excitability and thus reduces muscle spasms . Baclofen-d4 also exhibits anti-inflammatory and neuroprotective activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Baclofen-d4. For instance, the presence of other drugs, patient’s metabolic rate, and genetic factors can affect the drug’s pharmacokinetics and pharmacodynamics . .

生化分析

Biochemical Properties

Baclofen-d4 is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, Baclofen-d4 causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Cellular Effects

Baclofen-d4 has been shown to have significant effects on various types of cells and cellular processes. It is known to manage severe muscle spasms of cerebral or spinal cord origins, including multiple sclerosis and traumatic brain injury . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact mechanism of action of Baclofen-d4 is not entirely clear. It is known that Baclofen-d4 is an agonist at the beta subunit of gamma-aminobutyric acid (GABA) receptors expressed on pre- and post-synaptic neurons . Upon binding to GABA B receptors, Baclofen-d4 causes an influx of potassium into the neuron, leading to hyperpolarization of the neuronal membrane and decreased calcium influx at presynaptic nerve terminals .

Temporal Effects in Laboratory Settings

It is known that Baclofen-d4 is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Dosage Effects in Animal Models

The effects of Baclofen-d4 vary with different dosages in animal models . For instance, results showed that Baclofen (0.5, 2 and 4 mg/kg, IP) dose-dependently impaired performance in a task, with the highest dose tested showing a significant impairment .

Metabolic Pathways

Baclofen-d4 is involved in several metabolic pathways. It is primarily used in pharmacokinetic and drug metabolism studies, where it can provide valuable insights into how Baclofen is absorbed, distributed, metabolized, and eliminated from the body .

Transport and Distribution

It is known that Baclofen-d4 is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

Subcellular Localization

It is known that Baclofen-d4 is used in kinetic studies to track the absorption, distribution, metabolism, and excretion of Baclofen .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Baclofen-d4 involves the incorporation of deuterium atoms into the baclofen molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in baclofen with deuterium atoms using deuterated solvents and catalysts under specific conditions.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the baclofen structure.

Industrial Production Methods: Industrial production of Baclofen-d4 typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized for high yield and purity, ensuring that the deuterium atoms are correctly incorporated into the baclofen molecule .

化学反应分析

Types of Reactions: Baclofen-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: Baclofen-d4 can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert Baclofen-d4 into its alcohol derivatives.

Substitution: Substitution reactions can replace specific functional groups in Baclofen-d4 with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Baclofen-d4 can yield carboxylic acids, while reduction can produce alcohol derivatives .

相似化合物的比较

Gabapentin: Another GABA analog used to treat neuropathic pain and epilepsy.

Pregabalin: Similar to gabapentin, used for neuropathic pain and as an adjunct therapy for partial seizures.

Tizanidine: A muscle relaxant used to treat spasticity, but with a different mechanism of action involving alpha-2 adrenergic receptors.

Uniqueness of Baclofen-d4: Baclofen-d4 is unique due to its deuterium atoms, which provide stability and make it easily distinguishable in mass spectrometric analyses. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and identification of metabolites are crucial .

属性

IUPAC Name |

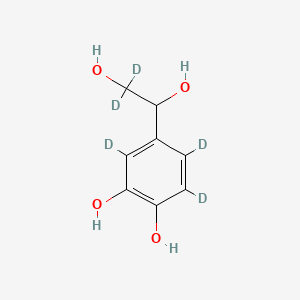

4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPYSYYIEGFHWSV-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(CC(=O)O)CN)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the role of Baclofen-d4 in the research on Baclofen quantification in hair?

A1: Baclofen-d4 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for quantifying Baclofen in hair samples []. This means that a known amount of Baclofen-d4 is added to the hair samples during the analysis.

Q2: Why is using an internal standard like Baclofen-d4 important in this context?

A2: Employing an internal standard like Baclofen-d4 is crucial for achieving accurate and reliable Baclofen quantification. It helps to correct for potential variations during sample preparation and analysis. By comparing the signal from Baclofen in the sample to the signal from the known amount of Baclofen-d4, researchers can accurately determine the concentration of Baclofen in the hair sample []. This approach enhances the reliability and precision of the analytical method.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pglu-asn-cys[cys]-pro-arg-gly-nh2 acetate salt](/img/structure/B563071.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]sulfinyl]-5-methoxy-O- methyl-1H-benzimidazole](/img/structure/B563072.png)

![2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridyl]methyl]thio]-5-benzyloxy-1H-benzimidazole](/img/structure/B563073.png)